

Diiodosilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diiodosilane*

Cat. No.: *B1630498*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodosilane (SiH_2I_2) is a highly reactive inorganic compound with significant applications in organic synthesis and as a precursor in the semiconductor industry. Its utility stems from the labile silicon-iodine bonds, which facilitate a range of chemical transformations. This document provides an in-depth overview of the molecular formula, structure, physicochemical properties, and synthesis of **diiodosilane**, intended for a technical audience. Detailed experimental protocols for its preparation are provided, alongside visualizations of the synthetic pathways.

Molecular Formula and Structure

The molecular formula of **diiodosilane** is SiH_2I_2 .^{[1][2][3]} It consists of a central silicon atom covalently bonded to two hydrogen atoms and two iodine atoms. The molecule possesses C_{2v} symmetry.

Molecular Geometry

The geometry of **diiodosilane** has been determined experimentally through gas electron diffraction studies. The key structural parameters are summarized in the table below. The molecule adopts a tetrahedral arrangement around the central silicon atom.

Parameter	Value	Method
Si-I Bond Length	2.423 (3) Å	Gas Electron Diffraction[1][2] [4]
I-Si-I Bond Angle	110.8 (4)°	Gas Electron Diffraction[1][2] [4]
Si-H Bond Length	1.475 (21) Å	Isotopic Substitution[5]
I-Si-H Bond Angle	105.9 (19)°	Isotopic Substitution[5]

Note: Numbers in parentheses represent the uncertainty in the final digits.

Physicochemical Properties

Diiodosilane is a colorless liquid at room temperature.[1][6] It is a dense and highly reactive compound, sensitive to moisture, air, and light.[7] For long-term storage, it is recommended to keep it under a nitrogen atmosphere, refrigerated, and protected from light.[8] It is often stabilized with metallic copper.[8]

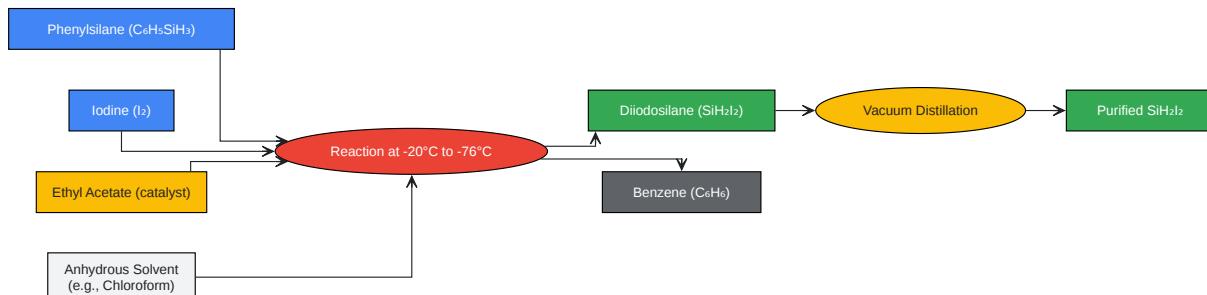
Property	Value
Identifiers	
CAS Number	13760-02-6 [1] [2] [3]
Molecular Weight	283.91 g/mol [1] [2]
Physical Properties	
Appearance	Colorless liquid [1] [6]
Density	2.834 g/mL at 25 °C [1] [2]
Melting Point	-1 °C [1] [5]
Boiling Point	56-60 °C at 25 mmHg [1] [2]
Flash Point	38 °C (101 °F) [1] [8]
Spectroscopic Data	
Symmetric Si-H stretching	2200 cm ⁻¹ (IR) [6]
Antisymmetric Si-H stretching	2152 cm ⁻¹ (IR) [6]

Synthesis of Diiodosilane

Diiodosilane can be synthesized through several routes. The most common methods involve the reaction of a silane with a source of iodine. Below are detailed protocols for two established methods.

Synthesis from Phenylsilane and Iodine

This method involves the reaction of phenylsilane with elemental iodine, often in the presence of a catalyst such as ethyl acetate. The reaction is exothermic and requires careful temperature control.


Materials:

- Phenylsilane ($C_6H_5SiH_3$)
- Iodine (I_2)

- Ethyl acetate ($\text{CH}_3\text{COOC}_2\text{H}_5$)
- Anhydrous solvent (e.g., chloroform, dichloromethane)
- Reaction vessel equipped with a thermometer, condenser, dropping funnel, and mechanical stirrer
- Nitrogen or Argon source for inert atmosphere
- Cooling bath (e.g., dry ice/methanol)
- Vacuum distillation apparatus

Procedure:

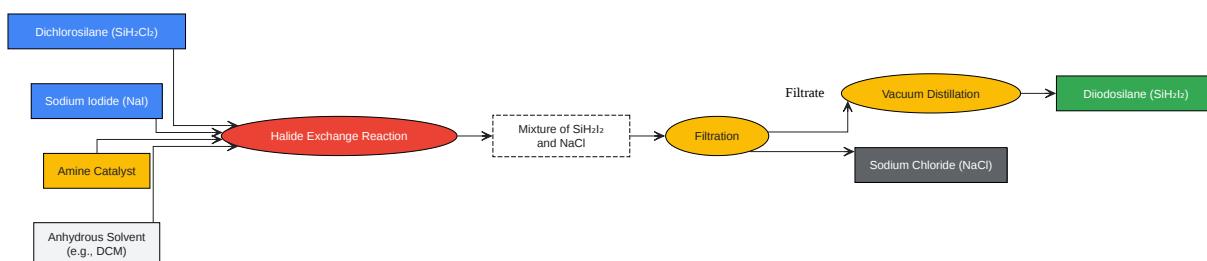
- Under a nitrogen atmosphere, charge the reaction vessel with the anhydrous solvent and iodine.[7]
- Cool the mixture in the reaction vessel to a low temperature, typically between -76°C and -20°C .[7][8]
- Prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.
- Slowly add the phenylsilane solution to the cooled iodine mixture via the dropping funnel while stirring vigorously. Maintain the low temperature throughout the addition to control the exothermic reaction.[7]
- After the addition is complete, the reaction mixture may be allowed to warm gradually.
- The reaction produces **diiodosilane** and benzene as a byproduct.
- The volatile components, including the solvent and benzene, are removed by fractional distillation.
- The **diiodosilane** product is then purified by vacuum distillation, collecting the fraction at 35-40 °C under 20 mmHg.[3]

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diiodosilane** from Phenylsilane and Iodine.

Synthesis via Halide Exchange

An alternative route to **diiodosilane** involves a halide exchange reaction, typically starting from dichlorosilane. This method avoids the production of the carcinogenic byproduct benzene.


Materials:

- Dichlorosilane (SiH₂Cl₂)
- Sodium iodide (NaI) or Potassium iodide (KI)^[9]
- Anhydrous solvent (e.g., dichloromethane - DCM)
- Amine catalyst (e.g., tetrabutylammonium iodide)^[9]
- Reaction vessel with inert atmosphere capabilities
- Low-temperature condenser

- Filtration apparatus
- Vacuum distillation apparatus

Procedure:

- Under a nitrogen or argon atmosphere, charge the reaction vessel with sodium iodide, the amine catalyst, and the anhydrous solvent.[10]
- Cool the mixture using a low-temperature bath (e.g., -10°C).[10]
- Slowly add dichlorosilane to the cooled and stirred mixture. The rate of addition should be controlled to manage the reaction.[10]
- After the addition is complete, the reaction mixture is heated and stirred for a prolonged period (e.g., 8-24 hours at 30-80°C) to drive the reaction to completion.[9]
- Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.
- The filtrate, containing **diiodosilane** and the solvent, is then subjected to vacuum distillation to remove the solvent and purify the **diiodosilane** product.[10]

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diiodosilane** via Halide Exchange.

Applications

Diiodosilane is a versatile reagent in organic chemistry and a valuable precursor in materials science.

- **Organic Synthesis:** It is a strong, oxophilic Lewis acid used to convert alcohols, ethers, and acetals to iodoalkanes.[8] It can also convert carboxylic acid derivatives to acyl iodides and acts as a mild reducing agent.[8]
- **Semiconductor Industry:** **Diiodosilane** is used as a silicon precursor for the deposition of silicon-containing films through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[11] The relatively weak Si-I bond allows for lower decomposition temperatures, which is advantageous for processing on temperature-sensitive substrates.

Safety Information

Diiodosilane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- It is flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[12]
- It is harmful if swallowed, inhaled, or in contact with skin.[12]
- It causes severe skin burns and eye damage.[12]
- Appropriate personal protective equipment (PPE), including face shields, gloves, and respirators, should be worn when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Cas 13760-02-6,DIIODOSILANE | lookchem [lookchem.com]
- 3. Preparation method and device of diiodosilane - Eureka | Patsnap [eureka.patsnap.com]
- 4. Gas phase structure of diiodosilane SiH₂I₂-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. EP3640205A1 - Diiodosilane producing method - Google Patents [patents.google.com]
- 8. DIIODOSILANE | 13760-02-6 [chemicalbook.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN116081626A - Preparation method of diiodosilane - Google Patents [patents.google.com]
- 11. KR20200043896A - Diiodosilane producing method - Google Patents [patents.google.com]
- 12. Diiodosilane [webbook.nist.gov]
- To cite this document: BenchChem. [Diiodosilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630498#diiodosilane-molecular-formula-and-structure\]](https://www.benchchem.com/product/b1630498#diiodosilane-molecular-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com